molecular formula C10H11ClFNO B13245179 3-[(5-Chloro-2-fluorobenzyl)oxy]azetidine

3-[(5-Chloro-2-fluorobenzyl)oxy]azetidine

Cat. No.: B13245179
M. Wt: 215.65 g/mol
InChI Key: BPAPWFULVFQCFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(5-Chloro-2-fluorobenzyl)oxy]azetidine is a high-purity chemical intermediate of significant interest in medicinal chemistry and drug discovery. This compound features an azetidine ring, a valuable saturated four-membered nitrogen heterocycle, which is increasingly utilized as a bioisostere for amide bonds and other functional groups to improve the metabolic stability and pharmacokinetic properties of lead molecules . While specific biological data for this exact compound may be limited, its core structure is a versatile scaffold for pharmaceutical research. Structurally similar azetidine derivatives have demonstrated a wide spectrum of pharmacological activities, underscoring the research value of this chemical class. Azetidinone derivatives, in particular, are well-known for their central role in β-lactam antibiotics and have also shown promising activity as cholesterol absorption inhibitors, enzyme inhibitors, and in areas such as anti-inflammatory, anti-malarial, and antitumor research . The structural motif of a benzyloxy-substituted azetidine makes this compound a prime candidate for use in constructing potential therapeutics for metabolic and inflammatory diseases, as evidenced by patented azetidine derivatives with such indications . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11ClFNO

Molecular Weight

215.65 g/mol

IUPAC Name

3-[(5-chloro-2-fluorophenyl)methoxy]azetidine

InChI

InChI=1S/C10H11ClFNO/c11-8-1-2-10(12)7(3-8)6-14-9-4-13-5-9/h1-3,9,13H,4-6H2

InChI Key

BPAPWFULVFQCFV-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)OCC2=C(C=CC(=C2)Cl)F

Origin of Product

United States

Synthetic Methodologies for 3 5 Chloro 2 Fluorobenzyl Oxy Azetidine and Analogues

Strategic Approaches to Azetidine (B1206935) Ring Construction

The synthesis of the azetidine core is a significant challenge due to the inherent ring strain of the four-membered system. medwinpublishers.comnih.gov Over the years, a variety of synthetic strategies have been developed to overcome this hurdle, ranging from classical cyclization reactions to more contemporary methods involving cycloadditions, strain-release strategies, and advanced catalytic systems. medwinpublishers.comrsc.org

Classical and Contemporary Cyclization Protocols for Azetidines

Intramolecular nucleophilic substitution is a foundational strategy for constructing the azetidine ring. nih.govnih.gov This typically involves the cyclization of a γ-amino alcohol or a related precursor where the nitrogen atom displaces a leaving group at the γ-position. While effective for forming five- and six-membered rings, the formation of the four-membered azetidine ring via this method can be less efficient due to unfavorable conformational preferences. nih.govresearchgate.net

Contemporary advancements in cyclization protocols have introduced more sophisticated methods. For instance, palladium-catalyzed intramolecular amination of C(sp³)–H bonds has emerged as a powerful tool for synthesizing azetidines. rsc.org This approach, often utilizing a picolinamide (B142947) (PA) directing group, allows for the direct formation of the azetidine ring from readily available amine precursors. organic-chemistry.org The reaction proceeds through a Pd(IV) intermediate, which undergoes reductive elimination to forge the C-N bond and complete the cyclization. rsc.org Another modern approach involves the Ullmann-type coupling of N-tosyl-3-halo-3-butenylamines, which yields 2-alkylideneazetidines that can be further transformed. organic-chemistry.org

Cycloaddition Reactions in the Formation of Four-Membered Heterocycles

Cycloaddition reactions provide a convergent and often stereocontrolled route to the azetidine core. medwinpublishers.com The aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a direct method for azetidine synthesis. rsc.orgchemrxiv.orgspringernature.com However, challenges such as the photoreactivity of acyclic imines have historically limited its application. researchgate.net Recent developments have utilized visible-light-mediated triplet energy transfer to overcome these limitations, allowing for both intermolecular and intramolecular cycloadditions under mild conditions. springernature.comnih.gov For example, the use of iridium photocatalysts can facilitate the [2+2] cycloaddition of oximes and alkenes to produce highly functionalized azetidines. chemrxiv.orgnih.gov

The Staudinger synthesis, a [2+2] cycloaddition of a ketene (B1206846) and an imine, is another cornerstone in the synthesis of β-lactams (2-azetidinones), which can serve as precursors to azetidines through reduction. mdpi.comresearchgate.net This method is known for its versatility in accessing a wide range of substituted β-lactams. mdpi.com

Strain-Release Strategies for Azetidine Core Synthesis

Strain-release strategies leverage the high ring strain of smaller, more accessible rings to drive the formation of the azetidine core. A prominent example is the use of 1-azabicyclo[1.1.0]butanes (ABBs), which can undergo functionalization driven by the release of their significant ring strain. nih.govchemrxiv.org This approach allows for the modular and programmable synthesis of complex, stereopure azetidines. nih.gov Recently, a visible-light-driven method has been developed to access densely functionalized azetidines by subjecting ABBs to radical strain-release photocatalysis. chemrxiv.orgresearchgate.netchemrxiv.org This process involves the interception of radical intermediates by the ABB, leading to the formation of the azetidine ring in a single step. chemrxiv.org

Another strain-driven approach involves the ring expansion of three-membered heterocycles like aziridines. magtech.com.cn For instance, the reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide can yield 1-arenesulfonylazetidines. organic-chemistry.org

Intramolecular Aminolysis of Epoxy Amine Precursors to Azetidines

The intramolecular aminolysis of epoxy amines presents an alternative and effective method for constructing the azetidine ring. nih.gov This strategy involves the nucleophilic attack of an amine onto an epoxide within the same molecule, leading to ring closure. Lanthanide triflates, such as La(OTf)₃, have been shown to be excellent catalysts for this reaction, promoting the regioselective C3-aminolysis of cis-3,4-epoxy amines to afford azetidines in high yields. nih.govfrontiersin.orgelsevierpure.com This method is notable for its tolerance of various functional groups, including those that are acid-sensitive or possess Lewis basic sites. nih.govfrontiersin.org

C-H Activation and Coupling Reactions for Azetidine Functionalization

While often used for ring construction, C-H activation strategies are also pivotal for the functionalization of pre-existing azetidine rings or their precursors. rsc.org Palladium-catalyzed C-H activation has been successfully employed for the synthesis of azetidines through intramolecular C-N bond formation. rsc.org These methods provide a direct route to functionalized azetidines by transforming inert C-H bonds into reactive sites for cyclization.

Methodologies for Introducing the (5-Chloro-2-fluorobenzyl)oxy Moiety

Once the 3-hydroxyazetidine core is synthesized and appropriately protected (e.g., with a Boc group), the (5-chloro-2-fluorobenzyl)oxy moiety is typically introduced via a Williamson ether synthesis. This classical and reliable method involves the deprotonation of the hydroxyl group on the azetidine ring with a suitable base to form an alkoxide, which then acts as a nucleophile to displace a halide from 5-chloro-2-fluorobenzyl halide (e.g., bromide or chloride).

Table 1: Key Steps in the Williamson Ether Synthesis for 3-[(5-Chloro-2-fluorobenzyl)oxy]azetidine

StepReagents and ConditionsPurpose
1. Deprotonation 3-hydroxyazetidine, Base (e.g., NaH, K₂CO₃), Anhydrous solvent (e.g., THF, DMF)Generation of the nucleophilic alkoxide
2. Nucleophilic Substitution 5-chloro-2-fluorobenzyl halide, Elevated temperature (optional)Formation of the ether linkage
3. Workup and Purification Aqueous workup, Extraction, ChromatographyIsolation of the final product

The choice of base and solvent is crucial for the efficiency of the reaction. Strong bases like sodium hydride (NaH) in an aprotic polar solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) are commonly used to ensure complete deprotonation of the hydroxyl group. The subsequent nucleophilic attack on the benzyl (B1604629) halide proceeds via an Sₙ2 mechanism.

Etherification Reactions for Benzyl Ether Formation

The primary method for the formation of the benzyl ether in this compound is through etherification reactions, with the Williamson ether synthesis being a prominent and widely applicable method. This reaction involves the coupling of an alcohol with an alkyl halide in the presence of a base.

In the context of synthesizing this compound analogues, a typical procedure involves the O-alkylation of a protected 3-hydroxyazetidine derivative. For instance, tert-butyl 3-hydroxyazetidine-1-carboxylate can be reacted with a substituted benzyl bromide. The reaction is generally carried out in an anhydrous solvent such as tetrahydrofuran (THF) in the presence of a strong base like potassium tert-butoxide. The base deprotonates the hydroxyl group of the azetidine, forming an alkoxide intermediate, which then acts as a nucleophile, attacking the benzylic carbon of the benzyl bromide and displacing the bromide leaving group to form the desired ether.

A specific example is the synthesis of tert-butyl 3-((2-chloro-4-(trifluoromethyl)benzyl)oxy)azetidine-1-carboxylate. In this synthesis, tert-butyl 3-hydroxyazetidine-1-carboxylate is treated with potassium tert-butoxide in THF, followed by the addition of 2-chloro-4-(trifluoromethyl)benzyl bromide. This reaction proceeds at room temperature and results in the formation of the corresponding benzyl ether derivative. Subsequent removal of the tert-butyloxycarbonyl (Boc) protecting group with an acid, such as trifluoroacetic acid (TFA), yields the final azetidine product.

Representative Reaction Scheme:

Regioselective and Stereoselective Ether Synthesis

Regioselectivity in the synthesis of azetidine-benzyl ether compounds is crucial when the azetidine ring possesses multiple potential reaction sites. For a precursor like 1-N-Boc-3-hydroxyazetidine, the hydroxyl group at the 3-position is the primary site for etherification. The regioselectivity is inherently controlled by the presence of this single hydroxyl group.

Stereoselectivity becomes a key consideration when chiral centers are present in the azetidine ring or its substituents. The etherification reaction itself, particularly the Williamson ether synthesis, typically proceeds via an S_N2 mechanism. This mechanism involves a backside attack on the electrophilic carbon, leading to an inversion of configuration if the reaction occurs at a chiral center. However, in the synthesis of this compound from an achiral 3-hydroxyazetidine precursor, the reaction at the benzylic carbon of the benzyl bromide does not introduce a new stereocenter at that position. If a chiral azetidin-3-ol (B1332694) is used, the stereochemistry at the 3-position is generally retained as the C-O bond of the alcohol is not broken.

Achieving stereoselectivity in the synthesis of more complex azetidine-benzyl ether analogues often relies on the stereochemical purity of the starting materials. For instance, starting with an enantiomerically pure azetidin-3-ol will lead to the corresponding enantiomerically pure benzyl ether product, assuming no racemization occurs during the reaction.

Synthesis of Precursors and Intermediates for this compound

The synthesis of this compound relies on the availability of two key precursors: 3-hydroxyazetidine and 5-chloro-2-fluorobenzyl halide.

Synthesis of 3-Hydroxyazetidine:

3-Hydroxyazetidine and its N-protected derivatives are crucial intermediates. A common route to N-Boc-3-hydroxyazetidine starts from epichlorohydrin (B41342) and tert-butylamine. The reaction proceeds through a cyclization to form 1-tert-butylazetidin-3-ol, which is then N-dealkylated and subsequently protected with a Boc group. Another approach involves the reaction of benzylamine (B48309) with epichlorohydrin to yield 1-benzyl-3-hydroxyazetidine, followed by hydrogenolysis to remove the benzyl group and subsequent N-protection.

Starting MaterialsKey StepsProduct
Epichlorohydrin, tert-butylamineCyclization, N-dealkylation, N-protection (Boc)1-N-Boc-3-hydroxyazetidine
Benzylamine, EpichlorohydrinCyclization, Hydrogenolysis, N-protection (Boc)1-N-Boc-3-hydroxyazetidine

Synthesis of 5-Chloro-2-fluorobenzyl bromide:

The synthesis of this substituted benzyl bromide typically starts from the corresponding toluene (B28343) derivative. 5-Chloro-2-fluorotoluene can be subjected to a radical bromination reaction using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in a non-polar solvent like carbon tetrachloride under reflux conditions.

Starting MaterialReagentsProduct
5-Chloro-2-fluorotolueneN-Bromosuccinimide (NBS), Benzoyl peroxide5-Chloro-2-fluorobenzyl bromide

Advanced Synthetic Techniques and Optimization (e.g., Photocatalysis, Microwave-Assisted Synthesis)

To enhance reaction efficiency, reduce reaction times, and improve yields, advanced synthetic techniques such as photocatalysis and microwave-assisted synthesis can be employed in the preparation of azetidine derivatives and their ethers.

Photocatalysis: While direct photocatalytic C-O bond formation for this specific etherification is not widely reported, photocatalysis is emerging as a powerful tool for the synthesis and functionalization of azetidines. For instance, visible-light-mediated [2+2] photocycloadditions have been developed for the synthesis of the azetidine core itself. researchgate.net Furthermore, radical strain-release photocatalysis using azabicyclo[1.1.0]butanes offers a pathway to densely functionalized azetidines. ambeed.com These methods could potentially be adapted to create precursors for the target molecule.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate the Williamson ether synthesis. nih.gov This technique can reduce reaction times from hours to minutes and often leads to higher yields and purer products. The application of microwave heating to the reaction between N-Boc-3-hydroxyazetidine and 5-chloro-2-fluorobenzyl bromide could offer a more efficient and scalable route to the desired product. Microwave-assisted synthesis has been successfully applied to the preparation of various azetidinone derivatives and other heterocyclic compounds, demonstrating its broad applicability in this area of chemistry. nih.gov

TechniquePotential ApplicationAdvantages
PhotocatalysisSynthesis of functionalized azetidine precursorsMild reaction conditions, novel reactivity
Microwave-Assisted SynthesisWilliamson ether synthesis stepReduced reaction times, improved yields, higher purity

Diastereoselective and Enantioselective Synthesis of Azetidine-Benzyl Ether Compounds

Achieving high levels of diastereoselectivity and enantioselectivity is a key challenge in modern organic synthesis, particularly for creating chiral molecules with potential biological activity.

Diastereoselective Synthesis:

The diastereoselective synthesis of substituted azetidine-benzyl ethers can be achieved by controlling the stereochemistry of multiple chiral centers within the molecule. For instance, if a substituted 3-hydroxyazetidine with a pre-existing stereocenter at another position (e.g., C2 or C4) is used, the subsequent etherification at C3 can lead to diastereomeric products. The choice of reagents and reaction conditions can influence the diastereomeric ratio. Iodine-mediated cyclization of homoallyl amines is one method that can deliver cis-2,4-disubstituted azetidines with good diastereoselectivity. chemrxiv.org Further functionalization of such intermediates could lead to diastereomerically enriched azetidine-benzyl ethers.

Enantioselective Synthesis:

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. For azetidine-benzyl ethers where the azetidine ring itself is chiral, several strategies can be employed:

Use of a Chiral Pool: Starting from an enantiomerically pure precursor, such as a chiral amino acid, is a common approach to synthesize chiral azetidines.

Chiral Auxiliaries: The use of a chiral auxiliary can direct the stereochemical outcome of a reaction. For example, chiral sulfinamides have been used to achieve high levels of stereoselectivity in the synthesis of C-2 substituted azetidines.

Asymmetric Catalysis: The use of chiral catalysts is a powerful method for enantioselective synthesis. For example, copper-catalyzed asymmetric boryl allylation of azetines has been shown to produce chiral 2,3-disubstituted azetidines with high enantioselectivity. While not a direct route to 3-oxy-azetidines, this demonstrates the potential of asymmetric catalysis in controlling stereochemistry in azetidine synthesis.

A practical and flexible method for the synthesis of chiral azetidin-3-ones has been developed using a gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides. These chiral azetidin-3-ones can then be stereoselectively reduced to the corresponding chiral 3-hydroxyazetidines, which can serve as precursors for the enantioselective synthesis of azetidine-benzyl ether compounds.

ApproachDescriptionExample
Chiral PoolSynthesis from naturally occurring chiral molecules.Synthesis from chiral amino acids.
Chiral AuxiliariesA temporary chiral group that directs the stereochemistry of a reaction.Use of chiral sulfinamides.
Asymmetric CatalysisUse of a chiral catalyst to favor the formation of one enantiomer.Copper-catalyzed asymmetric boryl allylation of azetines.
Chiral PrecursorsSynthesis from enantiomerically pure building blocks.Reduction of chiral azetidin-3-ones.

Reactivity and Chemical Transformations of 3 5 Chloro 2 Fluorobenzyl Oxy Azetidine

Fundamental Reactivity of the Azetidine (B1206935) Ring System Driven by Strain Energy

The azetidine ring, a four-membered nitrogen-containing heterocycle, is characterized by significant ring strain, estimated to be around 25.4 kcal/mol. rsc.org This inherent strain is a primary driver of its reactivity, making it more susceptible to ring-opening reactions than its five-membered analogue, pyrrolidine, yet more stable and easier to handle than the highly strained three-membered aziridine (B145994) ring. rsc.orgresearchwithrutgers.com The strain arises from bond angle distortion, forcing the atoms into a non-ideal geometry. This stored potential energy can be released in chemical reactions, providing a thermodynamic driving force for transformations that lead to less strained products. rsc.orgrsc.org

The reactivity of azetidines can be triggered under appropriate conditions, often involving activation of the nitrogen atom or the use of reagents that can facilitate ring cleavage. rsc.org The presence of the ether oxygen at the 3-position of 3-[(5-Chloro-2-fluorobenzyl)oxy]azetidine can influence the regioselectivity of ring-opening reactions through electronic effects.

Ring System Approximate Strain Energy (kcal/mol) Relative Stability
Aziridine 27.7 Low
Azetidine 25.4 Moderate
Pyrrolidine 5.4 High

Transformations of the Azetidine Nitrogen Atom

The nitrogen atom in the azetidine ring of this compound is a key site for chemical modification. As a secondary amine, it is nucleophilic and can participate in a variety of common transformations.

N-Alkylation and N-Arylation: The nitrogen can be readily alkylated using alkyl halides or subjected to reductive amination with aldehydes or ketones. N-arylation can be achieved through reactions such as the Buchwald-Hartwig amination, coupling the azetidine with aryl halides in the presence of a palladium catalyst.

N-Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) will yield the corresponding N-acylazetidines. This transformation is often used to introduce a variety of functional groups or to modify the electronic properties of the nitrogen atom.

N-Sulfonylation: Treatment with sulfonyl chlorides, such as tosyl chloride or mesyl chloride, in the presence of a base affords N-sulfonylated azetidines. The resulting sulfonamide is a robust functional group and can influence the biological activity of the molecule.

These transformations are fundamental in medicinal chemistry for creating analogues with modified properties.

Transformation Reagent Example Product Type
N-Alkylation Methyl iodide Tertiary amine
N-Arylation Phenyl bromide, Pd catalyst N-Arylazetidine
N-Acylation Acetyl chloride N-Acetylazetidine
N-Sulfonylation Tosyl chloride N-Tosylazetidine

Chemical Modifications of the Benzyl (B1604629) Ether Linkage

The benzyl ether linkage in this compound serves as a connection between the azetidine core and the halogenated phenyl moiety. This linkage can be cleaved under various conditions, which is a common strategy in organic synthesis for deprotection of hydroxyl groups.

Hydrogenolysis: The most common method for cleaving a benzyl ether is catalytic hydrogenolysis. organic-chemistry.org This reaction is typically carried out using a palladium catalyst (e.g., Pd/C) under an atmosphere of hydrogen gas. The reaction is generally clean and efficient, yielding 3-hydroxyazetidine and 5-chloro-2-fluorotoluene. However, the presence of the chloro substituent on the aromatic ring could potentially lead to hydrodehalogenation as a side reaction.

Oxidative Cleavage: Oxidizing agents can also be employed to cleave benzyl ethers. nih.govacs.org For instance, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can be used for the oxidative debenzylation, which may offer better functional group tolerance in some cases compared to hydrogenolysis. organic-chemistry.orgnih.gov

Acidic Cleavage: Strong acids can effect the cleavage of benzyl ethers, although this method is less common and generally requires harsh conditions. organic-chemistry.org

Cleavage Method Typical Reagents Products
Hydrogenolysis H₂, Pd/C 3-Hydroxyazetidine, 5-Chloro-2-fluorotoluene
Oxidative Cleavage DDQ 3-Hydroxyazetidine, 5-Chloro-2-fluorobenzaldehyde
Acidic Cleavage Strong acid (e.g., HBr) 3-Hydroxyazetidine, 5-Chloro-2-fluorobenzyl bromide

Reactivity of the Halogenated Phenyl Moiety (Chloro and Fluoro Substituents)

The 5-chloro-2-fluorophenyl group of the molecule can undergo reactions characteristic of halogenated aromatic compounds. The presence of both chloro and fluoro substituents offers opportunities for selective transformations.

Nucleophilic Aromatic Substitution (SNAr): The aromatic ring is activated towards nucleophilic attack by the electron-withdrawing nature of the halogen substituents. The fluorine atom, being more electronegative, generally makes the ortho and para positions more susceptible to attack. libretexts.org However, chlorine is typically a better leaving group than fluorine in SNAr reactions. Therefore, a strong nucleophile could potentially displace the chloride ion. The outcome would be dependent on the reaction conditions and the nature of the nucleophile.

Metal-Catalyzed Cross-Coupling Reactions: The chloro substituent can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions are powerful tools for forming new carbon-carbon or carbon-heteroatom bonds, allowing for the introduction of a wide range of substituents onto the aromatic ring. The C-F bond is generally less reactive in these transformations, allowing for selective reaction at the C-Cl bond.

Reaction Type Typical Reagents Potential Product
Nucleophilic Aromatic Substitution Sodium methoxide 3-[(2-Fluoro-5-methoxybenzyl)oxy]azetidine
Suzuki Coupling Phenylboronic acid, Pd catalyst 3-[(3-Fluoro-[1,1'-biphenyl]-4-yl)methoxy]azetidine
Sonogashira Coupling Phenylacetylene, Pd/Cu catalyst 3-{[2-Fluoro-5-(phenylethynyl)benzyl]oxy}azetidine

Ring-Opening and Ring-Expansion Reactions of the Azetidine Core

The strain energy of the azetidine ring makes it susceptible to ring-opening and ring-expansion reactions, which can be initiated by various reagents. magtech.com.cn These reactions provide access to a diverse range of acyclic and larger heterocyclic structures.

Nucleophilic Ring-Opening: The azetidine ring can be opened by nucleophiles, a reaction that is often facilitated by activation of the nitrogen atom (e.g., by acylation or protonation). magtech.com.cnnih.gov The regioselectivity of the attack depends on the substituents on the ring and the nature of the nucleophile. For this compound, a nucleophile could attack either of the carbon atoms adjacent to the nitrogen.

Ring-Expansion Reactions: Azetidines can undergo ring-expansion reactions to form five-membered rings like pyrrolidines. nih.govacs.org These transformations can be promoted by various reagents and reaction conditions. For example, a rsc.orgmagtech.com.cn-Stevens rearrangement of an azetidinium ylide can lead to a ring-expanded product. acs.org Another approach involves the reaction with carbenes, which can insert into a C-N bond of the azetidine ring. nih.gov

These reactions highlight the utility of azetidines as synthetic intermediates for the construction of more complex molecular architectures. magtech.com.cn

Reaction Type Reagent/Condition Potential Product Structure
Nucleophilic Ring-Opening HCl 3-Amino-1-chloropropane derivative
Ring-Expansion ( rsc.orgmagtech.com.cn-Stevens Rearrangement) Base, Ylide formation Substituted pyrrolidine
Ring-Expansion (Carbene Insertion) Diazo compound, catalyst Substituted pyrrolidine

Structure Activity Relationship Sar Studies and Molecular Design Principles for Azetidine Benzyl Ether Compounds

Conformational Analysis of the Azetidine (B1206935) Ring and Benzyl (B1604629) Ether Linkage

The azetidine ring, a four-membered saturated heterocycle, is not planar and exists in a puckered conformation. This puckering is a consequence of minimizing ring strain. Computational and experimental studies on azetidine-containing peptides have shown that the conformational preferences of the azetidine residue are similar to those of proline, its five-membered ring homologue, but with notable differences. nih.gov In general, peptides containing L-azetidine-2-carboxylic acid (Aze) are somewhat more flexible than their proline-containing counterparts. nih.gov This increased flexibility arises from a reduction in the repulsive non-covalent interactions between the ring atoms and adjacent residues, which can entropically affect the stability of ordered polypeptide structures. nih.gov

The benzyl ether linkage introduces several rotatable bonds, primarily the C-O-C ether bond and the bond connecting the benzyl group to the ether oxygen. The preferred conformations around these bonds dictate the spatial orientation of the substituted benzyl ring relative to the azetidine core. Intramolecular hydrogen bonding can play a significant role in restricting this conformational freedom. For instance, in certain substituted azetidines, evidence suggests the formation of intramolecular hydrogen bonds involving the azetidine nitrogen and nearby amide protons, which can stabilize specific conformers. mdpi.comnih.gov The interplay between the inherent puckering of the azetidine ring and the rotational flexibility of the benzyl ether linkage defines a conformational landscape that is essential for optimal interaction with a target protein.

Impact of Substituents on Molecular Recognition and Activity

Substituents on both the azetidine and benzyl moieties are pivotal for modulating the pharmacological profile of the compound through steric, electronic, and pharmacokinetic effects.

Influence of Halogenation (Chloro and Fluoro) on the Benzyl Moiety

The presence and position of halogen atoms on the benzyl ring profoundly impact molecular interactions. In 3-[(5-Chloro-2-fluorobenzyl)oxy]azetidine, the 5-chloro and 2-fluoro substituents serve distinct roles.

Fluorine, with its small van der Waals radius and high electronegativity, is often used to modulate electronic properties and metabolic stability. A fluorine atom at the ortho position (C2) can significantly influence the conformation of the benzyl ring and its interaction with target proteins. nih.gov It can act as a hydrogen bond acceptor and its substitution can have a substantial effect on binding affinity, which can be either beneficial or detrimental depending on the specific receptor environment. nih.gov

Chlorine, being larger and more lipophilic than fluorine, introduces different steric and electronic properties. A chloro group at the meta position (C5) can alter the molecule's lipophilicity, affecting its absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, both chlorine and fluorine can participate in halogen bonding, a non-covalent interaction with Lewis bases (like carbonyl oxygens in a protein backbone), which can contribute significantly to binding affinity and selectivity.

The following table illustrates the impact of halogen substitutions on inhibitory activity in a different series of compounds, highlighting the sensitivity of biological activity to the nature and position of the halogen.

CompoundSubstitution (R)IC50 (μM)
12-F4.9
23-F10
34-F19
42,4-di-F15
53,5-di-FComparable to 3-F

Data adapted from SAR studies on YC-1 analogues and ALK inhibitors to illustrate principles of halogen substitution. The specific compounds and targets differ from this compound. nih.govresearchgate.net

Stereochemical Aspects of the Azetidine Ring and Benzyl Ether Linkage

Stereochemistry is a critical factor in the design of azetidine-based compounds. The substitution at the C3 position of the azetidine ring creates a stereocenter. The absolute configuration at this center can dramatically affect biological activity, as enantiomers often exhibit different potencies and pharmacological profiles. This necessitates stereoselective synthetic methods to ensure access to enantiomerically pure compounds. nih.govnih.gov

The development of synthetic routes that provide excellent regio- and stereoselectivity is paramount for exploring the stereo/structure-activity relationships (SSAR). nih.govnih.gov For example, studies on analgesic compounds with azetidine ring substitutions found that methyl substituents at the 3-position of the azetidine led to substantially lower binding affinity and analgesic activity, demonstrating the high stereochemical sensitivity of the receptor interaction. nih.gov The efficient synthesis of all possible stereoisomers allows for a thorough investigation of how the three-dimensional arrangement of substituents impacts molecular recognition. nih.gov

Role of the Azetidine Nitrogen in Molecular Interactions

The azetidine nitrogen can also form stabilizing intramolecular hydrogen bonds, which help to lock the molecule into a specific, biologically active conformation. mdpi.comnih.gov This pre-organization can reduce the entropic penalty upon binding to a receptor, potentially leading to higher affinity. The strategic placement of the azetidine nitrogen allows it to serve as a versatile anchor for molecular interactions, contributing significantly to both affinity and selectivity.

Derivatization Strategies for SAR Elucidation and Optimization

Systematic derivatization is essential for elucidating the SAR and optimizing the properties of lead compounds. For azetidine-benzyl ether systems, derivatization can be explored at several key positions:

N-Substitution of the Azetidine Ring: The azetidine nitrogen is a common point for modification. Introducing various substituents can modulate basicity, lipophilicity, and steric bulk, and can be used to probe for additional binding interactions.

Azetidine Ring Substituents: Modifying the substituent at the C3 position or introducing new substituents at other positions can explore the steric and electronic requirements of the binding pocket. rsc.org

Benzyl Ring Modifications: Systematically altering the substitution pattern on the benzyl ring provides insight into the role of electronics and sterics in this region. This includes changing the position and nature of the halogen atoms or introducing other functional groups.

Alterations to the Ether Linkage: Replacing the oxygen atom of the ether with sulfur (thioether) or nitrogen (amine) can probe the importance of the hydrogen-bonding capability and geometry of the linker.

SAR studies on azetidine-containing dipeptides, for instance, have shown that substitutions at the N- and C-terminus, as well as on the side-chain, are critical for antiviral activity, demonstrating the value of a multi-pronged derivatization approach. nih.gov

Scaffold Hopping and Bioisosteric Replacements in Azetidine-Benzyl Ether Systems

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to identify novel chemotypes with improved properties while retaining the key binding interactions of a parent molecule. nih.gov

The azetidine ring itself is often considered a bioisostere for other small rings like cyclobutane (B1203170) or oxetane, or as a conformationally restricted replacement for more flexible alkylamine chains. nih.gov It can also serve as a bioisostere for larger rings such as piperidine (B6355638) or morpholine, offering a way to reduce molecular weight and lipophilicity while increasing the fraction of sp3 carbons, a desirable trait for improving physicochemical properties. tcichemicals.com

The benzyl ether moiety can also be a target for scaffold hopping. The entire substituted benzyl group could be replaced by other aromatic or heteroaromatic systems to explore new interactions or improve properties. Similarly, the ether linkage could be replaced with other functionalities, such as amides or triazoles, to alter conformational flexibility and hydrogen bonding patterns. nih.gov For example, scaffold hopping of an N-benzyl aniline (B41778) core to a trimethoxyflavan scaffold has been successfully used to generate novel anticancer agents. nih.govresearchgate.net These strategies allow for the exploration of new chemical space, potentially leading to compounds with enhanced potency, selectivity, or improved ADME profiles. acs.org

Computational Chemistry and Molecular Modeling of 3 5 Chloro 2 Fluorobenzyl Oxy Azetidine

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Stability, and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in understanding the electronic structure of 3-[(5-Chloro-2-fluorobenzyl)oxy]azetidine. These calculations can determine the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and electrostatic potential. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability.

The stability of different conformers of this compound can be assessed by calculating their relative energies. This helps in identifying the most stable three-dimensional arrangement of the atoms. Furthermore, DFT can be employed to predict various reactivity descriptors, such as atomic charges and Fukui functions, which indicate the most likely sites for nucleophilic or electrophilic attack. This information is invaluable for predicting the compound's behavior in chemical reactions.

Below is a representative table illustrating the type of data that can be generated from DFT calculations for different conformers of this compound.

ConformerRelative Energy (kcal/mol)HOMO (eV)LUMO (eV)Dipole Moment (Debye)
A 0.00-6.5-0.82.1
B 1.25-6.7-0.93.5
C 2.10-6.4-0.71.8

Note: The data in this table is illustrative and intended to represent the outputs of typical quantum chemical calculations.

Molecular Dynamics Simulations for Conformational Flexibility and Dynamics

Molecular Dynamics (MD) simulations provide a means to explore the conformational landscape and dynamic behavior of this compound over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can reveal how the molecule flexes, bends, and rotates in different environments, such as in a solvent or interacting with a biological macromolecule.

These simulations are crucial for understanding the molecule's flexibility, which is a key determinant of its ability to bind to a target protein. The puckering of the azetidine (B1206935) ring and the rotation of the benzyl (B1604629) group are important dynamic features that can be characterized through MD. Analysis of the simulation trajectories can provide information on preferred conformations and the energy barriers between them.

In Silico Prediction of Molecular Properties Relevant to Research

A variety of molecular properties relevant to the potential of this compound in research, particularly in drug discovery, can be predicted using in silico methods. These properties help in assessing the molecule's "drug-likeness" and potential pharmacokinetic profile.

Key predicted properties include:

Topological Polar Surface Area (TPSA): This property is related to the molecule's ability to permeate cell membranes.

Number of Rotatable Bonds: This influences the conformational flexibility of the molecule.

LogP (Octanol-Water Partition Coefficient): This is a measure of the molecule's lipophilicity, which affects its solubility and absorption.

These descriptors are often calculated based on the 2D structure of the molecule and are used in early-stage virtual screening and lead optimization.

Ligand-Based and Structure-Based Computational Design Approaches

Computational design approaches are instrumental in the rational design of novel molecules with desired biological activities. For this compound, both ligand-based and structure-based methods can be applied.

In ligand-based design , the known structure-activity relationships of a series of active molecules are used to develop a pharmacophore model. This model defines the essential three-dimensional arrangement of chemical features required for biological activity. New molecules, such as derivatives of this compound, can then be designed to fit this pharmacophore.

In structure-based design , the three-dimensional structure of the biological target (e.g., a protein) is known. Molecular docking simulations can then be used to predict the binding mode and affinity of this compound to the target's active site. This information can guide the design of modifications to the molecule to improve its binding and, consequently, its biological activity.

Mechanistic Insights from Computational Studies into Azetidine Ring Formation and Transformations

Computational studies have provided significant insights into the mechanisms of chemical reactions involving the formation and transformation of the azetidine ring. thescience.devnih.gov For instance, DFT calculations can be used to map the potential energy surface of a reaction, identifying transition states and intermediates. thescience.dev This allows for a detailed understanding of the reaction mechanism and the factors that control its outcome.

For the synthesis of substituted azetidines, computational models can predict the feasibility of different synthetic routes. thescience.dev For example, in photochemical reactions to form azetidines, computational studies can elucidate the nature of the excited states involved and the pathways leading to the desired product. researchgate.net Similarly, the mechanisms of ring-opening or ring-expansion reactions of azetidines can be investigated computationally, providing valuable information for their use as synthetic intermediates.

A representative table summarizing computational insights into a hypothetical reaction is shown below.

Reaction StepCalculated Activation Energy (kcal/mol)Reaction Enthalpy (kcal/mol)Key Interacting Orbitals
Reactant Complex Formation 2.5-5.0n -> π
Transition State 1 15.8-HOMO -> LUMO+1
Intermediate Formation 1.2-12.3-
Transition State 2 10.5-σ -> σ
Product Formation --25.7-

Note: The data in this table is illustrative and represents the type of information that can be obtained from mechanistic computational studies.

Advanced Spectroscopic and Analytical Characterization Methodologies for Azetidine Benzyl Ether Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H, ¹³C, ¹⁵N, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR (Proton NMR) is used to determine the number and type of hydrogen atoms present. For a compound like 3-[(5-Chloro-2-fluorobenzyl)oxy]azetidine, the ¹H NMR spectrum would exhibit distinct signals for the protons on the azetidine (B1206935) ring, the benzylic protons, and the aromatic protons. The chemical shifts (δ) are influenced by the electronegativity of adjacent atoms (oxygen, nitrogen, fluorine, chlorine). For instance, the benzylic protons (O-CH₂) are expected to appear at a lower field (higher ppm value) due to the deshielding effect of the adjacent oxygen atom. The protons on the azetidine ring would show characteristic splitting patterns (multiplicity) due to coupling with neighboring protons.

¹³C NMR (Carbon-13 NMR) provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts in the ¹³C NMR spectrum are indicative of the carbon's hybridization and its chemical environment. Carbons bonded to electronegative atoms like oxygen, nitrogen, and halogens will be shifted downfield. For example, the benzylic carbon and the carbon of the azetidine ring attached to the oxygen atom would resonate at a lower field compared to other sp³ hybridized carbons.

¹⁵N NMR (Nitrogen-15 NMR) , although less common due to the lower natural abundance and sensitivity of the ¹⁵N isotope, can provide valuable information about the electronic environment of the nitrogen atom within the azetidine ring. The chemical shift of the nitrogen would be influenced by its hybridization and any intermolecular interactions, such as hydrogen bonding.

¹⁹F NMR (Fluorine-19 NMR) is a highly sensitive technique used to characterize fluorine-containing compounds. Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, its NMR analysis is straightforward. The spectrum for this compound would show a signal for the single fluorine atom on the benzene (B151609) ring. The chemical shift and coupling constants to neighboring protons (H-F coupling) would confirm its position on the aromatic ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Azetidine CH₂ (adjacent to N)2.9 - 3.250 - 55
Azetidine CH₂ (adjacent to CH)2.2 - 2.530 - 35
Azetidine CH (adjacent to O)4.0 - 4.370 - 75
Benzylic CH₂4.5 - 4.865 - 70
Aromatic CH (various)7.0 - 7.5115 - 160

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Mass Spectrometry (MS) Techniques for Molecular Weight Confirmation and Fragmentation Analysis (e.g., HRMS, GC-MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the molecular mass, which allows for the determination of the elemental composition of a molecule. For this compound (C₁₀H₁₁ClFNO), the exact mass can be calculated and compared to the experimentally determined value, confirming the molecular formula with high confidence. The presence of chlorine would be indicated by a characteristic isotopic pattern (M+2 peak with approximately one-third the intensity of the molecular ion peak).

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is suitable for volatile and thermally stable compounds. While the target compound itself might not be sufficiently volatile for GC analysis without derivatization, GC-MS is an excellent tool for identifying volatile impurities or byproducts from its synthesis. The fragmentation pattern observed in the mass spectrum can be used to piece together the structure of the molecule. Common fragmentation pathways for this compound might include cleavage of the benzyl-oxygen bond and fragmentation of the azetidine ring.

Table 2: Expected HRMS Data for this compound

Ion Calculated m/z Expected Isotopic Pattern
[M+H]⁺216.0535Presence of ³⁵Cl and ³⁷Cl isotopes in a ~3:1 ratio
[M+Na]⁺238.0354Presence of ³⁵Cl and ³⁷Cl isotopes in a ~3:1 ratio

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The absorption of IR radiation causes the bonds within a molecule to vibrate at specific frequencies.

For this compound, the IR spectrum would show characteristic absorption bands for the various functional groups:

C-O-C stretch: A strong absorption band in the region of 1150-1085 cm⁻¹ would indicate the presence of the ether linkage.

C-N stretch: A medium absorption band around 1250-1020 cm⁻¹ would be indicative of the amine in the azetidine ring.

Aromatic C=C stretch: Several medium to weak bands in the 1600-1450 cm⁻¹ region would confirm the presence of the benzene ring.

C-H stretch: Absorption bands for sp³ C-H bonds (azetidine and benzylic protons) would appear just below 3000 cm⁻¹, while sp² C-H bonds (aromatic protons) would appear just above 3000 cm⁻¹.

C-F and C-Cl stretch: The carbon-fluorine and carbon-chlorine stretching vibrations would appear in the fingerprint region of the spectrum, typically between 1400-1000 cm⁻¹ and 800-600 cm⁻¹, respectively.

Table 3: Key IR Absorption Bands for this compound

Functional Group Expected Absorption Range (cm⁻¹) Intensity
C-H (sp³)2850-2960Medium to Strong
C-H (aromatic)3010-3100Medium to Weak
C=C (aromatic)1450-1600Medium to Weak
C-O (ether)1085-1150Strong
C-N (amine)1020-1250Medium
C-F1000-1400Strong
C-Cl600-800Strong

X-ray Crystallography for Solid-State Structural Determination of Analogous Compounds

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is then used to calculate the positions of the atoms within the crystal lattice, providing precise information on bond lengths, bond angles, and stereochemistry.

While obtaining a suitable single crystal of this compound is a prerequisite, the resulting crystal structure would provide an unambiguous confirmation of its connectivity and conformation in the solid state. For analogous azetidine-containing compounds, X-ray crystallography has been successfully employed to determine their solid-state structures, revealing details about the planarity and puckering of the four-membered ring and the orientation of its substituents. This information is invaluable for understanding structure-activity relationships in medicinal chemistry and materials science.

Chromatographic Methods for Purity Assessment and Isolation (e.g., TLC, HPLC)

Chromatographic techniques are essential for assessing the purity of a compound and for its isolation from reaction mixtures.

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive qualitative technique used to monitor the progress of a reaction, identify compounds in a mixture, and determine the purity of a substance. A spot of the compound is applied to a thin layer of adsorbent material (e.g., silica (B1680970) gel) on a flat carrier, and the plate is developed in a suitable solvent system. The retention factor (Rf) value is characteristic of the compound in a given solvent system and can be used for identification purposes.

High-Performance Liquid Chromatography (HPLC) is a powerful quantitative technique used to separate, identify, and quantify each component in a mixture. For this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). The compound would be detected using a UV detector, typically at a wavelength where the aromatic ring shows strong absorbance. By analyzing the chromatogram, the purity of the sample can be determined by calculating the area percentage of the main peak relative to the total area of all peaks. A well-developed HPLC method can also be used for the preparative isolation of the pure compound.

Table 4: Representative HPLC Method Parameters for Purity Analysis

Parameter Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water gradient
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 25 °C

Future Directions and Emerging Research Perspectives for 3 5 Chloro 2 Fluorobenzyl Oxy Azetidine

Development of Novel and Sustainable Synthetic Routes with Enhanced Efficiency

The synthesis of substituted azetidines can be challenging due to the inherent ring strain of the four-membered ring. rsc.org Traditional methods often require harsh conditions and multi-step procedures. Future research will likely focus on the development of more efficient, sustainable, and scalable synthetic routes to access 3-[(5-Chloro-2-fluorobenzyl)oxy]azetidine and its analogs.

Key areas of development include:

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processes, including improved safety, scalability, and reproducibility. The use of microreactors can enable precise control over reaction parameters, leading to higher yields and purities. acs.orgacs.orguniba.it The generation of lithiated azetidine (B1206935) intermediates, for example, can be managed more safely and efficiently in a flow system. acs.org

Photocatalysis: Visible-light-mediated photocatalysis has emerged as a powerful tool in organic synthesis, allowing for the formation of complex molecules under mild conditions. rsc.org Photo-induced copper catalysis, for instance, has been utilized for the [3+1] radical cascade cyclization to produce azetidines. nih.gov Such methods could be adapted for the synthesis of the 3-alkoxyazetidine core.

Green Chemistry Approaches: The use of environmentally benign solvents, such as cyclopentyl methyl ether (CPME), and the development of catalytic, atom-economical reactions are central to sustainable synthesis. researchgate.net Future syntheses of this compound will likely prioritize these green chemistry principles to minimize environmental impact. researchgate.net

Table 1: Comparison of Synthetic Methodologies for Azetidine Synthesis

MethodologyAdvantagesDisadvantagesPotential Applicability to this compound
Traditional Batch Synthesis Well-established proceduresOften requires harsh conditions, multi-step, lower yieldsFeasible, but may lack efficiency and sustainability
Flow Chemistry Improved safety, scalability, reproducibility, precise controlRequires specialized equipmentHigh potential for efficient and scalable synthesis
Photocatalysis Mild reaction conditions, high functional group toleranceMay require specific photocatalysts and light sourcesPromising for novel and efficient bond formations
Enzymatic Synthesis High selectivity, mild conditions, environmentally friendlyLimited substrate scope, enzyme availability and stabilityPotential for stereoselective synthesis of chiral analogs

Disclaimer: This table provides a generalized comparison and the specific applicability to the target compound would require experimental validation.

Targeted SAR Exploration for Specific Biological Target Classes

The this compound scaffold possesses key structural features that can be systematically modified to probe structure-activity relationships (SAR) for various biological targets. The azetidine ring acts as a rigid core, while the substituted benzyl (B1604629) ether moiety provides opportunities for diverse interactions with protein targets.

Future SAR studies will likely focus on:

Systematic Modification of the Benzyl Ring: The chloro and fluoro substituents on the benzyl ring can be varied in terms of their nature, number, and position to modulate electronic and steric properties. This can influence binding affinity and selectivity for a given target. For instance, the position of the halogen substituents can significantly impact biological activity.

Bioisosteric Replacement: The ether linkage could be replaced with other functional groups, such as amides, sulfonamides, or reversed amides, to explore different hydrogen bonding patterns and conformational preferences. baranlab.orgtcichemicals.com Similarly, the azetidine ring itself can be considered a bioisostere for other small, saturated heterocycles. nih.gov

Table 2: Illustrative SAR Data for a Hypothetical Series of 3-(Benzyloxy)azetidine Analogs

Compound IDR1 (Benzyl Substitution)R2 (Azetidine N-Substitution)Biological Activity (IC50, µM)
Hypothetical-1 5-Chloro-2-fluoroH5.2
Hypothetical-2 4-ChloroH8.9
Hypothetical-3 2-FluoroH7.1
Hypothetical-4 5-Chloro-2-fluoroMethyl3.5
Hypothetical-5 5-Chloro-2-fluoroAcetyl10.8

Disclaimer: The data in this table is hypothetical and for illustrative purposes only to demonstrate potential SAR trends. Actual results would require experimental validation.

Application of Advanced Computational Methods in Rational Design and Optimization

Computational chemistry plays a crucial role in modern drug discovery by enabling the rational design and optimization of lead compounds. For this compound, computational methods can accelerate the identification of promising derivatives and provide insights into their mechanism of action.

Future applications of computational methods will likely include:

Molecular Docking and Virtual Screening: In silico docking studies can be used to predict the binding mode of this compound and its analogs within the active site of various protein targets. nih.govresearchgate.net This can help prioritize compounds for synthesis and biological evaluation.

Pharmacophore Modeling: Based on a set of active compounds, a pharmacophore model can be developed to define the essential structural features required for biological activity. This model can then be used to search virtual libraries for novel scaffolds that fit the pharmacophore.

Quantum Mechanics (QM) and Molecular Dynamics (MD) Simulations: QM calculations can provide insights into the electronic properties and reactivity of the molecule, while MD simulations can be used to study its conformational dynamics and interactions with target proteins over time.

Integration with Combinatorial Chemistry and High-Throughput Screening in Lead Generation

Combinatorial chemistry, coupled with high-throughput screening (HTS), provides a powerful platform for the rapid generation and evaluation of large libraries of compounds. nih.govresearchgate.netoregonstate.edu This approach can be instrumental in identifying initial "hit" compounds for a particular biological target.

Future strategies will likely involve:

Design and Synthesis of Focused Libraries: Rather than synthesizing large, random libraries, the focus will be on the creation of smaller, more focused libraries of this compound analogs. thermofisher.com The design of these libraries will be guided by SAR data and computational modeling to maximize the chances of identifying potent and selective compounds.

Development of HTS-Compatible Assays: The development of robust and miniaturized HTS assays is crucial for efficiently screening compound libraries. assaygenie.comnih.gov These assays can be cell-based or target-based, depending on the therapeutic area of interest.

In Situ Screening: "Click" chemistry, a versatile and efficient reaction, can be used for the in situ generation of compound libraries that are directly screened for biological activity without the need for purification of individual compounds. rsc.org

Exploration of New Chemical Space Enabled by Azetidine-Benzyl Ether Scaffolds

The this compound scaffold serves as a starting point for the exploration of novel chemical space. By using the azetidine ring as a central hub, a variety of complex and three-dimensional structures can be accessed.

Future research in this area may focus on:

Scaffold Hopping and Bioisosterism: The azetidine-benzyl ether motif can be used as a template for "scaffold hopping," where the core structure is replaced with other, structurally distinct scaffolds that maintain the key pharmacophoric features. baranlab.orgtcichemicals.com

Development of Novel Fused and Spirocyclic Systems: The azetidine ring can be used as a building block for the synthesis of more complex fused and spirocyclic ring systems. nih.govresearchgate.net These novel scaffolds can provide access to previously unexplored areas of chemical space and may lead to the discovery of compounds with unique biological activities.

Fragment-Based Drug Discovery (FBDD): The this compound molecule can be deconstructed into smaller fragments that can be individually screened for binding to a target protein. Hits from the fragment screen can then be elaborated or linked together to generate more potent lead compounds.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.